2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is a complex organic compound that features a chlorophenoxy group, an indole moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-chlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with 2-(p-tolyl)-1H-indole-3-thiol to form the thioether linkage. Finally, the resulting compound is coupled with an appropriate amine to yield the target acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific conditions, such as temperature, pressure, and reaction time, are typically optimized to ensure the highest possible efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenoxy group can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the thioether linkage may play a role in modulating the compound’s reactivity and binding affinity. The chlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(1H-indol-3-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-(1H-indol-3-yl)thio)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide is unique due to the presence of the p-tolyl group on the indole moiety. This structural feature can influence the compound’s chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2S/c1-17-6-8-18(9-7-17)24-25(21-4-2-3-5-22(21)28-24)31-15-14-27-23(29)16-30-20-12-10-19(26)11-13-20/h2-13,28H,14-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZCLSUNXQWGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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